methyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate
CAS No.: 921478-78-6
Cat. No.: VC11936090
Molecular Formula: C27H30N4O5
Molecular Weight: 490.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921478-78-6 |
|---|---|
| Molecular Formula | C27H30N4O5 |
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | methyl 4-[[2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C27H30N4O5/c1-35-25-18-31(19-26(33)28-21-10-8-20(9-11-21)27(34)36-2)23(16-24(25)32)17-29-12-14-30(15-13-29)22-6-4-3-5-7-22/h3-11,16,18H,12-15,17,19H2,1-2H3,(H,28,33) |
| Standard InChI Key | BXOJKDOKURGZTP-UHFFFAOYSA-N |
| SMILES | COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
| Canonical SMILES | COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Introduction
Methyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that integrates several pharmacophores known for their therapeutic potential. This compound is structurally related to acetamides and incorporates a dihydropyridine framework along with a piperazine moiety, which are common in medicinal chemistry due to their diverse biological activities.
Synthesis
The synthesis of methyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate likely involves multi-step organic synthesis techniques. These methods typically start with readily available reagents and involve reactions such as amidation and esterification to construct the desired molecular architecture.
Research Findings
While specific research findings on methyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate are not available in the provided sources, compounds with similar structures have shown promise in various therapeutic areas. For instance, related dihydropyridine derivatives have been explored for their potential in treating neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume